molecular formula C19H20ClN3O2 B6510376 1-[(4-chlorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902924-33-8

1-[(4-chlorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6510376
CAS No.: 902924-33-8
M. Wt: 357.8 g/mol
InChI Key: OCYTVKRGBAQEKN-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido-pyrimidine-dione derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. The compound features a 4-chlorophenylmethyl group at position 1 and a branched 3-methylbutyl chain at position 2. These substituents influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its pharmacological activity.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-13(2)9-11-22-18(24)16-4-3-10-21-17(16)23(19(22)25)12-14-5-7-15(20)8-6-14/h3-8,10,13H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYTVKRGBAQEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine-dione Derivatives

Compound A : 7-(4-Chlorophenyl)-1,3-dimethyl-5-p-tolylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 1217356-40-5)

  • Substituents : Methyl groups at positions 1 and 3, a p-tolyl group at position 5, and a 4-chlorophenyl group at position 5.
  • Molecular weight (391.857 g/mol) is lower than the target compound due to smaller substituents .

Compound B : 3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 941946-95-8)

  • Substituents : Methoxy group at position 5 and a 3-chlorobenzyl group at position 3.
  • The 3-chlorobenzyl substituent may confer distinct steric interactions compared to the target compound’s 4-chlorophenylmethyl group .

Thieno[3,2-d]pyrimidine-dione Derivatives

Compound C: 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • Core Structure: Thieno[3,2-d]pyrimidine-dione replaces the pyrido-pyrimidine system.
  • The oxadiazole and fluorobenzyl groups may improve solubility or target selectivity compared to the target compound’s substituents .

Dihydropyrimidine Derivatives

Compound D : 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione

  • Core Structure: Dihydropyrimidine-thione with a non-aromatic ring.
  • Key Differences : The thione group (C=S) at position 2 increases hydrogen-bonding capacity, while the dihydropyrimidine ring reduces planarity, likely affecting membrane permeability. The meta-chlorophenyl substituent induces a different spatial arrangement compared to the target compound’s para-substituted analog .

Pharmacological and Physicochemical Comparison

Table 1: Comparative Analysis of Key Parameters

Compound Core Structure Molecular Weight (g/mol) Key Substituents Potential Pharmacological Implications
Target Compound Pyrido[2,3-d]pyrimidine-dione ~430 (estimated) 4-Chlorophenylmethyl, 3-methylbutyl High lipophilicity; potential CNS penetration
Compound A Pyrido[2,3-d]pyrimidine-dione 391.857 1,3-Dimethyl, 5-p-tolyl, 7-(4-chlorophenyl) Enhanced aromatic stacking; kinase inhibition
Compound B Pyrido[2,3-d]pyrimidine-dione 337.76 3-(3-Chlorobenzyl), 5-methoxy Improved metabolic stability; modified target binding
Compound C Thieno[3,2-d]pyrimidine-dione 443.87 Oxadiazole, 4-fluorobenzyl Electrophilic reactivity; solubility enhancement
Compound D Dihydropyrimidine-thione 266.79 3-Chlorophenyl, 4,4,6-trimethyl Hydrogen-bonding interactions; antimicrobial activity

Research Findings and Implications

  • Substituent Effects : The 3-methylbutyl chain in the target compound likely increases lipophilicity, favoring blood-brain barrier penetration, whereas smaller alkyl groups (e.g., methyl in Compound A) prioritize metabolic clearance .
  • Chlorophenyl Positioning : Para-substitution (target compound) versus meta-substitution (Compound D) alters molecular dipole moments and intermolecular interactions, impacting crystallinity and bioavailability .
  • Heterocyclic Cores: Pyrido-pyrimidine-diones (target compound) exhibit greater planarity than dihydropyrimidines, enhancing π-π stacking in enzyme active sites. Thieno-pyrimidine-diones (Compound C) may exhibit distinct redox properties .

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